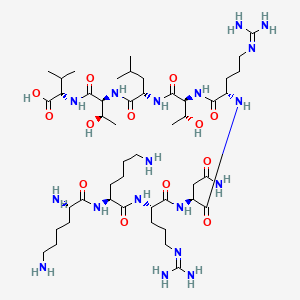
p70 S6 Kinase substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of p70 S6 Kinase substrate involves recombinant DNA technology. The gene encoding the kinase is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or insect cells. The host cells are cultured under specific conditions to express the kinase, which is subsequently purified using affinity chromatography techniques .
Industrial Production Methods: In industrial settings, large-scale production of this compound is achieved using bioreactors. The host cells are grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize the yield of the kinase. The purification process involves multiple steps, including cell lysis, centrifugation, and chromatography, to obtain a highly pure form of the kinase .
Analyse Chemischer Reaktionen
Types of Reactions: p70 S6 Kinase substrate primarily undergoes phosphorylation reactions. It is phosphorylated at multiple sites, including threonine 389 and serine 371, which are critical for its activation .
Common Reagents and Conditions: The phosphorylation of this compound is mediated by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1) and mTOR. The reactions typically occur in the presence of adenosine triphosphate (ATP) as a phosphate donor and require specific cofactors and conditions, such as the presence of divalent cations like magnesium .
Major Products Formed: The major product of the phosphorylation reactions is the activated form of this compound, which can then phosphorylate its downstream targets, including the S6 ribosomal protein .
Wissenschaftliche Forschungsanwendungen
p70 S6 Kinase substrate has a wide range of applications in scientific research:
Wirkmechanismus
p70 S6 Kinase substrate exerts its effects through phosphorylation of the S6 ribosomal protein, which enhances the translation of mRNAs involved in protein synthesis. It is activated by the mTOR complex 1 (mTORC1) in response to growth factors, nutrients, and energy status. The activation involves multiple phosphorylation events, with threonine 389 being a critical site .
Vergleich Mit ähnlichen Verbindungen
Ribosomal protein S6 kinase beta-2 (S6K2): Another member of the S6 kinase family, which shares similar functions but has distinct regulatory mechanisms.
Mitogen-activated protein kinase (MAPK): A kinase involved in cell signaling pathways that regulate cell growth, differentiation, and apoptosis.
Uniqueness: p70 S6 Kinase substrate is unique in its specific role in the mTOR signaling pathway and its regulation of protein synthesis through phosphorylation of the S6 ribosomal protein. Its activation is tightly controlled by upstream signals, making it a critical node in the regulation of cell growth and metabolism .
Eigenschaften
Molekularformel |
C47H90N18O13 |
|---|---|
Molekulargewicht |
1115.3 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C47H90N18O13/c1-23(2)21-31(42(74)65-36(26(6)67)44(76)63-34(24(3)4)45(77)78)62-43(75)35(25(5)66)64-40(72)30(16-12-20-57-47(54)55)60-41(73)32(22-33(51)68)61-39(71)29(15-11-19-56-46(52)53)59-38(70)28(14-8-10-18-49)58-37(69)27(50)13-7-9-17-48/h23-32,34-36,66-67H,7-22,48-50H2,1-6H3,(H2,51,68)(H,58,69)(H,59,70)(H,60,73)(H,61,71)(H,62,75)(H,63,76)(H,64,72)(H,65,74)(H,77,78)(H4,52,53,56)(H4,54,55,57)/t25-,26-,27+,28+,29+,30+,31+,32+,34+,35+,36+/m1/s1 |
InChI-Schlüssel |
CCJCGTFCZNYOOQ-XBUKGXDQSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


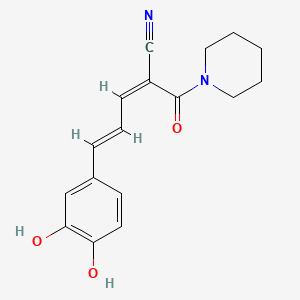
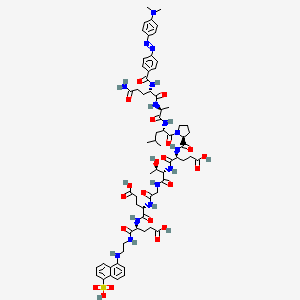
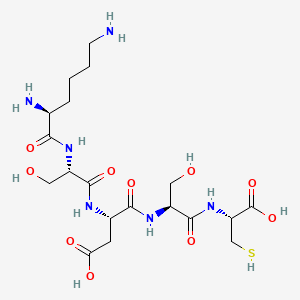
![N-(6-chloro-3-nitropyridin-2-yl)-5-ethyl-4-[4-[[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B12392412.png)
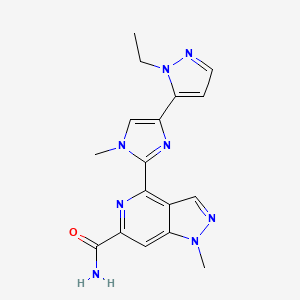

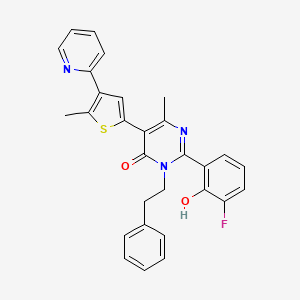
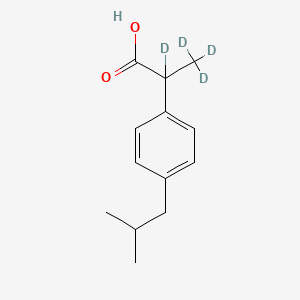
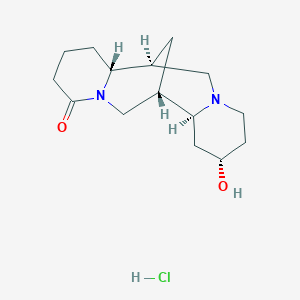
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide](/img/structure/B12392434.png)
![1,2-diamino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B12392435.png)



